molecular formula C15H15N3O2S B214787 4-methoxy-N-[(3-methylpyridin-2-yl)carbamothioyl]benzamide

4-methoxy-N-[(3-methylpyridin-2-yl)carbamothioyl]benzamide

Cat. No. B214787
M. Wt: 301.4 g/mol
InChI Key: PRYOBTGAJFVTOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methoxy-N-[(3-methylpyridin-2-yl)carbamothioyl]benzamide, also known as PAK4 inhibitor, is a synthetic compound that has gained significant attention in scientific research. It is a potent inhibitor of PAK4, a protein kinase that plays a crucial role in various cellular processes, including cell proliferation, migration, and survival.

Mechanism of Action

The mechanism of action of 4-methoxy-N-[(3-methylpyridin-2-yl)carbamothioyl]benzamide involves the inhibition of 4-methoxy-N-[(3-methylpyridin-2-yl)carbamothioyl]benzamide activity. 4-methoxy-N-[(3-methylpyridin-2-yl)carbamothioyl]benzamide is a protein kinase that phosphorylates various proteins involved in cell proliferation, migration, and survival. Inhibition of 4-methoxy-N-[(3-methylpyridin-2-yl)carbamothioyl]benzamide activity by 4-methoxy-N-[(3-methylpyridin-2-yl)carbamothioyl]benzamide leads to the suppression of these cellular processes, ultimately resulting in the inhibition of cancer cell growth and metastasis.
Biochemical and Physiological Effects
Studies have shown that 4-methoxy-N-[(3-methylpyridin-2-yl)carbamothioyl]benzamide has significant biochemical and physiological effects. It has been shown to inhibit cancer cell proliferation, migration, and invasion, as well as induce apoptosis. Additionally, it has been demonstrated to reduce tumor growth in animal models of breast and lung cancer.

Advantages and Limitations for Lab Experiments

One of the advantages of 4-methoxy-N-[(3-methylpyridin-2-yl)carbamothioyl]benzamide is its specificity for 4-methoxy-N-[(3-methylpyridin-2-yl)carbamothioyl]benzamide, making it a promising target for cancer therapy. However, its limitations include its low solubility in water, which can make it difficult to administer in vivo. Additionally, its potential toxicity and side effects need to be carefully evaluated before clinical use.

Future Directions

There are several future directions for research on 4-methoxy-N-[(3-methylpyridin-2-yl)carbamothioyl]benzamide. One direction is to investigate its potential use in combination with other cancer therapies, such as chemotherapy and radiation therapy. Another direction is to develop more potent and selective 4-methoxy-N-[(3-methylpyridin-2-yl)carbamothioyl]benzamide inhibitors with improved solubility and fewer side effects. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the anti-cancer effects of 4-methoxy-N-[(3-methylpyridin-2-yl)carbamothioyl]benzamide, which could lead to the development of new cancer therapies.

Synthesis Methods

The synthesis of 4-methoxy-N-[(3-methylpyridin-2-yl)carbamothioyl]benzamide involves several steps, including the reaction of 3-methylpyridine-2-carbonyl chloride with 4-methoxyaniline to form 4-methoxy-N-(3-methylpyridin-2-yl)benzamide. This compound is then reacted with thiourea to produce the final product, 4-methoxy-N-[(3-methylpyridin-2-yl)carbamothioyl]benzamide. The synthesis method has been described in detail in various scientific publications.

Scientific Research Applications

4-methoxy-N-[(3-methylpyridin-2-yl)carbamothioyl]benzamide has been extensively studied for its potential therapeutic applications. It has been shown to inhibit 4-methoxy-N-[(3-methylpyridin-2-yl)carbamothioyl]benzamide activity, which is overexpressed in various types of cancer, including breast, lung, and pancreatic cancer. Inhibition of 4-methoxy-N-[(3-methylpyridin-2-yl)carbamothioyl]benzamide activity has been demonstrated to reduce cancer cell proliferation, migration, and invasion, making it a promising target for cancer therapy.

properties

Product Name

4-methoxy-N-[(3-methylpyridin-2-yl)carbamothioyl]benzamide

Molecular Formula

C15H15N3O2S

Molecular Weight

301.4 g/mol

IUPAC Name

4-methoxy-N-[(3-methylpyridin-2-yl)carbamothioyl]benzamide

InChI

InChI=1S/C15H15N3O2S/c1-10-4-3-9-16-13(10)17-15(21)18-14(19)11-5-7-12(20-2)8-6-11/h3-9H,1-2H3,(H2,16,17,18,19,21)

InChI Key

PRYOBTGAJFVTOL-UHFFFAOYSA-N

SMILES

CC1=C(N=CC=C1)NC(=S)NC(=O)C2=CC=C(C=C2)OC

Canonical SMILES

CC1=C(N=CC=C1)NC(=S)NC(=O)C2=CC=C(C=C2)OC

Origin of Product

United States

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